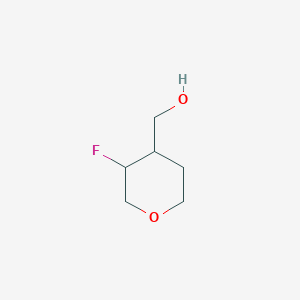
(3-Fluorooxan-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Fluorooxan-4-yl)methanol: is an organic compound with the molecular formula C6H11FO2 It is a fluorinated derivative of oxan-4-ylmethanol, characterized by the presence of a fluorine atom at the third position of the oxane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorooxan-4-yl)methanol typically involves the fluorination of oxan-4-ylmethanol. One common method is the reaction of oxan-4-ylmethanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow fluorination. This method allows for better control over reaction parameters and can be optimized for higher yields and purity. The use of automated systems and advanced fluorinating agents can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: (3-Fluorooxan-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding fluorinated alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products:
Oxidation: Formation of (3-Fluorooxan-4-yl)aldehyde or (3-Fluorooxan-4-yl)carboxylic acid.
Reduction: Formation of (3-Fluorooxan-4-yl)alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: (3-Fluorooxan-4-yl)methanol is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways involving fluorinated compounds.
Medicine: The compound’s potential as a precursor for the synthesis of fluorinated drugs is of significant interest. Fluorinated drugs often exhibit enhanced metabolic stability and bioavailability, making this compound a valuable intermediate in drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties, such as increased resistance to chemical degradation and improved performance in extreme conditions.
作用機序
The mechanism of action of (3-Fluorooxan-4-yl)methanol depends on its specific application. In biological systems, the compound may interact with enzymes and proteins through hydrogen bonding and hydrophobic interactions. The presence of the fluorine atom can influence the compound’s binding affinity and specificity for its molecular targets. In chemical reactions, the fluorine atom can act as an electron-withdrawing group, affecting the reactivity and stability of the compound.
類似化合物との比較
(4-Fluorooxan-4-yl)methanol: Similar structure but with the fluorine atom at the fourth position.
(3-Fluoropyridin-4-yl)methanol: A fluorinated pyridine derivative with different chemical properties.
(3-Fluorooxan-3-yl)methanol: Another isomer with the fluorine atom at the third position but different stereochemistry.
Uniqueness: (3-Fluorooxan-4-yl)methanol is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various applications in scientific research and industry.
特性
分子式 |
C6H11FO2 |
|---|---|
分子量 |
134.15 g/mol |
IUPAC名 |
(3-fluorooxan-4-yl)methanol |
InChI |
InChI=1S/C6H11FO2/c7-6-4-9-2-1-5(6)3-8/h5-6,8H,1-4H2 |
InChIキー |
SPFZJBOFKUZIMQ-UHFFFAOYSA-N |
正規SMILES |
C1COCC(C1CO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 1-(2-methylpyrrolo[2,3-b]pyridin-1-yl)cyclopentane-1-carboxylate](/img/structure/B13059480.png)
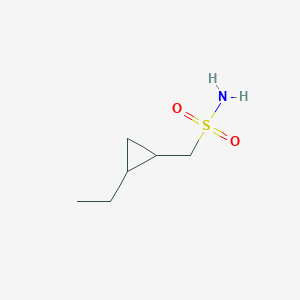
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl pentanoate](/img/structure/B13059487.png)
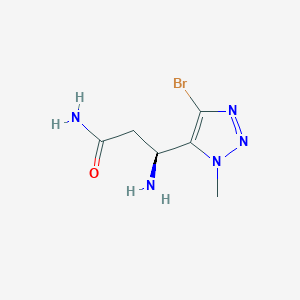
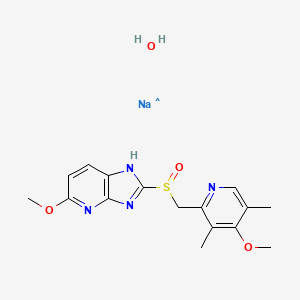
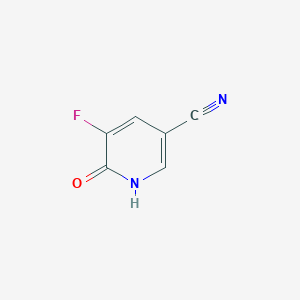
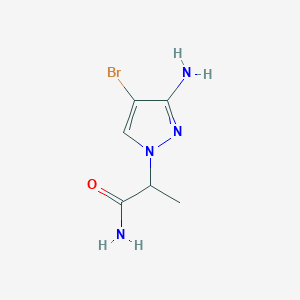
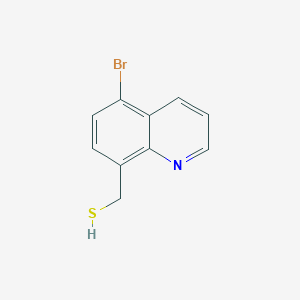


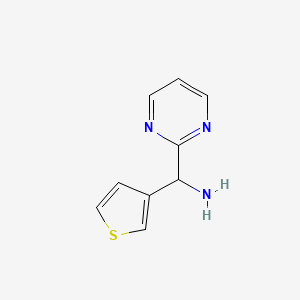
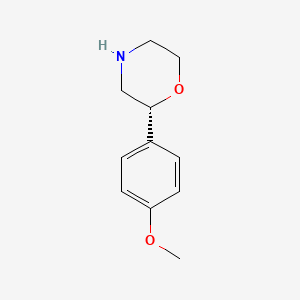
![2,3,5,7-Tetramethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13059555.png)

